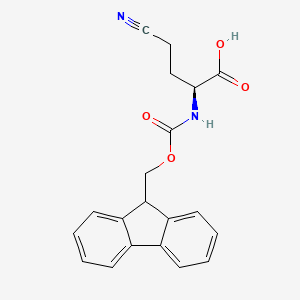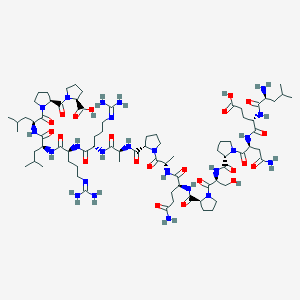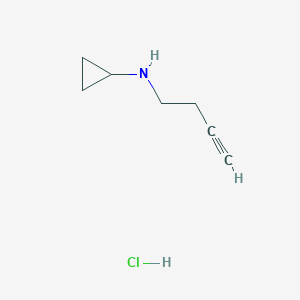![molecular formula C20H11Cl2NO2 B2763693 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 524032-24-4](/img/structure/B2763693.png)
6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione, also known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in the 1960s and has since become an important drug for the treatment of schizophrenia.
Wirkmechanismus
Target of Action
It is structurally similar to oxcarbazepine , an antiepileptic drug. Oxcarbazepine primarily targets voltage-dependent sodium channels in the brain .
Mode of Action
This interaction inhibits abnormal electrical activity in the brain, reducing the incidence of seizures .
Biochemical Pathways
Oxcarbazepine, a structurally similar compound, exerts its antiepileptic activity by blocking voltage-dependent sodium channels, which disrupts the propagation of seizure activity in the brain .
Pharmacokinetics
Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, mhd . This step is mediated by cytosolic arylketone reductases. MHD is eliminated by conjugation with glucuronic acid .
Result of Action
Oxcarbazepine reduces the incidence of seizures by inhibiting abnormal electrical activity in the brain .
Vorteile Und Einschränkungen Für Laborexperimente
Clozapine has a number of advantages and limitations for lab experiments. One advantage is its well-established synthesis method, which allows for large-scale production. It is also a well-studied drug, with a large body of research supporting its effectiveness in the treatment of schizophrenia. One limitation is its potential for side effects, which can make it difficult to use in certain experiments. It is also a controlled substance, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are a number of future directions for the study of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. One area of research is the development of new antipsychotic medications that are more effective and have fewer side effects than 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. Another area of research is the identification of biomarkers that can be used to predict which patients will respond best to 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione. There is also ongoing research into the mechanism of action of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione, with the goal of developing new drugs that target the same pathways in the brain. Finally, there is a need for more research into the long-term effects of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione, particularly in terms of its cardiovascular and metabolic effects.
Synthesemethoden
Clozapine is synthesized from 8-chloro-11H-dibenzo[b,e][1,4]diazepine-6,12(11H)-dione. The synthesis involves the reaction of 8-chloro-11H-dibenzo[b,e][1,4]diazepine-6,12(11H)-dione with 2,3-dichlorophenylamine in the presence of a reducing agent. The reaction yields 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione as a white crystalline solid. The synthesis method of 6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is well-established and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
Clozapine has been extensively studied for its use in the treatment of schizophrenia. It is considered a second-generation antipsychotic drug and is used when other antipsychotic medications have failed to produce the desired results. Clozapine has been shown to be effective in reducing the symptoms of schizophrenia, including hallucinations, delusions, and disordered thinking. It has also been studied for its use in the treatment of other psychiatric disorders, such as bipolar disorder and depression. Clozapine has been found to be effective in reducing suicidal behavior in patients with schizophrenia.
Eigenschaften
IUPAC Name |
6-(2,3-dichlorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO2/c21-16-10-5-11-17(18(16)22)23-19(24)14-8-3-1-6-12(14)13-7-2-4-9-15(13)20(23)25/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBXHSSTVHLVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea](/img/structure/B2763615.png)
![Methyl 3-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2763616.png)


![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2763621.png)






